2-(2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane is an organic compound that features a benzotrifluoride core substituted with a chloro group and a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 3-chloro-4-hydroxybenzotrifluoride with 1,3-dioxolane in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the dioxolane ring or the benzotrifluoride core.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.
Scientific Research Applications
2-(2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The presence of the chloro and dioxolane groups allows for diverse reactivity, enabling the compound to participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-(methylsulfonyl)
- 4-Chloro-1,3-dioxolan-2-one
- 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide
Uniqueness
2-(2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane is unique due to its specific substitution pattern on the benzotrifluoride core and the presence of the 1,3-dioxolane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in organic synthesis and material science.
Biological Activity
The compound 2-(2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane, also known by its CAS number 50594-74-6, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H12ClF3O3. The compound features a dioxolane ring, which is significant for its biological interactions. The presence of the trifluoromethyl group is noted for enhancing biological activity through electron-withdrawing effects.
Antimicrobial Activity
Research indicates that compounds containing the trifluoromethyl group exhibit notable antimicrobial effects. For instance, derivatives with similar structures have shown selective activity against Chlamydia trachomatis, demonstrating efficacy in reducing chlamydial inclusion numbers in infected cells . The mechanism involves interference with the pathogen's lifecycle, potentially affecting both inclusion morphology and cell viability.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Activity Type | Concentration | Reference |
---|---|---|---|
Compound 11 | Antichlamydial | 50 μg/mL | |
Spectinomycin | Antichlamydial | 128 μg/mL | |
Penicillin | Antibacterial | 5 U/mL |
Anticonvulsant Activity
Another area of interest is the anticonvulsant properties associated with related compounds. Research has indicated that certain azetidine carboxamides derived from similar phenoxy structures exhibit anticonvulsant activity . This suggests that modifications to the phenoxy group can influence neurological effects.
The mechanisms underlying the biological activities of this compound are multifaceted. For antimicrobial activity, it is hypothesized that the trifluoromethyl substituent enhances binding affinity to bacterial targets or disrupts essential metabolic pathways. In anticonvulsant contexts, the interactions with neurotransmitter systems such as GABA receptors may be involved .
Table 2: Summary of Mechanisms
Mechanism Type | Description |
---|---|
Antimicrobial | Disruption of pathogen lifecycle; alteration of inclusion morphology |
Anticonvulsant | Potential modulation of GABAergic transmission |
Case Studies and Research Findings
A study focusing on dioxolane derivatives highlighted that specific substitutions significantly affected biological activity. The presence of electron-withdrawing groups like trifluoromethyl was crucial for enhancing the efficacy against Chlamydia infections . Additionally, compounds lacking these groups showed diminished activity, underscoring the importance of structural features in pharmacological efficacy.
Another investigation into azetidine derivatives revealed promising results in animal models for seizure control, further supporting the potential therapeutic applications of compounds related to this compound .
Properties
IUPAC Name |
2-[2-[2-chloro-4-(trifluoromethyl)phenoxy]ethyl]-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3O3/c13-9-7-8(12(14,15)16)1-2-10(9)17-4-3-11-18-5-6-19-11/h1-2,7,11H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBWHVRFQYOJMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=C(C=C(C=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.